molecular formula C8H8N2O2 B8725139 5-(Methoxymethoxy)pyridine-2-carbonitrile CAS No. 886980-62-7

5-(Methoxymethoxy)pyridine-2-carbonitrile

Cat. No.: B8725139
CAS No.: 886980-62-7
M. Wt: 164.16 g/mol
InChI Key: JQWJFHVUZACICO-UHFFFAOYSA-N
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Description

5-(Methoxymethoxy)pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Properties

CAS No.

886980-62-7

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-(methoxymethoxy)pyridine-2-carbonitrile

InChI

InChI=1S/C8H8N2O2/c1-11-6-12-8-3-2-7(4-9)10-5-8/h2-3,5H,6H2,1H3

InChI Key

JQWJFHVUZACICO-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CN=C(C=C1)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

60% sodium hydride (3.62 g, 90.4 mmol) was added to an N,N-dimethylformamide (70 mL) solution of 5-hydroxypyridin-2-carbonitrile (7.24 g, 60.3 mmol) at 0° C., and the mixture was stirred at the same temperature for 15 minutes. Subsequently, chloromethyl methyl ether (9.16 ml, 121 mmol) was added to the mixture little by little, and the resulting mixture was further stirred at the same temperature for 45 minutes. A saturated aqueous solution of ammonium chloride and water were added to the reaction mixture, and the mixture was extracted twice with ethyl acetate. The organic layer thus obtained was washed with brine, and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure, and the resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=75:25, v/v) to give the title compound (8.63 g, yield: 87%).
Quantity
3.62 g
Type
reactant
Reaction Step One
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7.24 g
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reactant
Reaction Step One
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70 mL
Type
solvent
Reaction Step One
Quantity
9.16 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
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0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
87%

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